molecular formula C8H13NO2 B13160939 (5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid

(5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid

Cat. No.: B13160939
M. Wt: 155.19 g/mol
InChI Key: NLGVWWXDDJKQPK-XPJFZRNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid is a bicyclic compound that features a nitrogen atom within its structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The unique bicyclic structure of this compound makes it an interesting subject for research in various scientific fields.

Chemical Reactions Analysis

Types of Reactions: (5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the compound .

Mechanism of Action

The mechanism of action of (5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid include other bicyclic structures such as bicyclo[2.1.1]hexanes and 3-azabicyclo[3.1.1]heptanes . These compounds share structural similarities but differ in their specific ring systems and functional groups.

Uniqueness: The uniqueness of this compound lies in its specific bicyclic structure and the presence of a nitrogen atom within the ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-7(11)8-4-1-2-6(9-8)3-5-8/h6,9H,1-5H2,(H,10,11)/t6-,8?/m1/s1

InChI Key

NLGVWWXDDJKQPK-XPJFZRNWSA-N

Isomeric SMILES

C1C[C@@H]2CCC(C1)(N2)C(=O)O

Canonical SMILES

C1CC2CCC(C1)(N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.